
1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in the pharmaceutical industry due to its unique properties.
Scientific Research Applications
Synthesis and Derivative Compounds
1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been explored in various scientific research contexts, primarily in the field of organic synthesis and derivative compound development. Abdelrazek et al. (2010) discussed the synthesis of novel pyridine and naphthyridine derivatives, which involves reactions with urea derivatives to afford specific pyrimido[4,5-H][1,6]naphthyridine derivatives. This process highlights the versatility of urea derivatives in synthesizing complex organic compounds (Abdelrazek et al., 2010).
Molecular Complexation and Crystal Engineering
Muthuraman et al. (2001) explored the role of molecular complexation in crystal engineering, specifically focusing on the orientation of chromophores linked by hydrogen bonds for nonlinear optics. This research is relevant as it demonstrates the potential application of compounds like 1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea in materials science, particularly in the design of noncentrosymmetric structures for optical applications (Muthuraman et al., 2001).
Antimicrobial Activity
In the realm of medicinal chemistry, certain urea derivatives have been investigated for their antimicrobial properties. A study by Reddy et al. (2003) synthesized N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and evaluated their antifungal and antibacterial activities. This research indicates the potential of urea derivatives in developing new antimicrobial agents (Reddy et al., 2003).
Rheology, Morphology, and Gelation Properties
Lloyd and Steed (2011) studied the impact of anion tuning on the rheology, morphology, and gelation of a low molecular weight salt hydrogelator. Their research provides insights into how chemical modifications, such as those involving urea derivatives, can influence the physical properties of gels, which is important for various applications, including drug delivery and material science (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-24-18-7-4-3-6-16(18)22-19(23)21-12-14-10-15(13-20-11-14)17-8-5-9-25-17/h3-11,13H,2,12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTRGGBZGKWTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

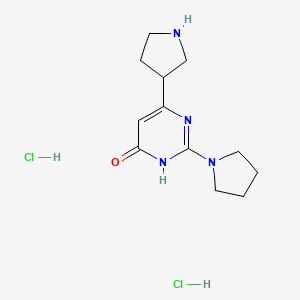
![Tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2613867.png)
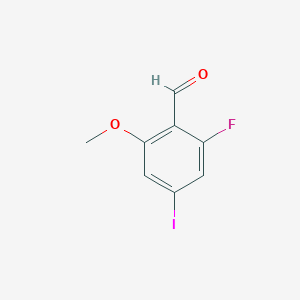
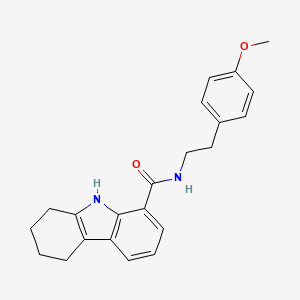
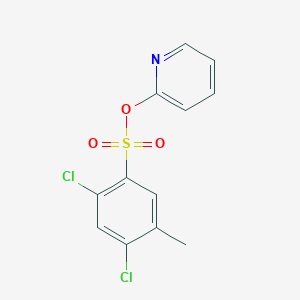
![3-(phenylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2613871.png)

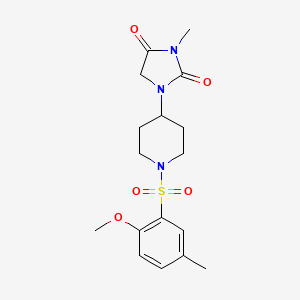
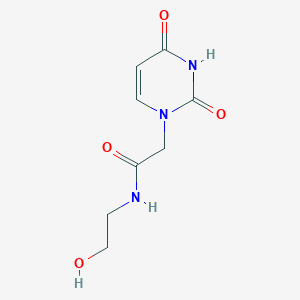

![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)

![3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2613887.png)
